N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387810
InChI: InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)
SMILES:
Molecular Formula: C13H8FN3O2S
Molecular Weight: 289.29 g/mol

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16387810

Molecular Formula: C13H8FN3O2S

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide -

Specification

Molecular Formula C13H8FN3O2S
Molecular Weight 289.29 g/mol
IUPAC Name N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Standard InChI InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)
Standard InChI Key UBYVJHVGRQGCBR-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (molecular formula: C12H7FN4O2S\text{C}_{12}\text{H}_7\text{FN}_4\text{O}_2\text{S}, molecular weight: 298.27 g/mol) belongs to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The 3-position of the thiadiazole ring is substituted with a 4-fluorophenyl group, while the 5-position hosts a furan-2-carboxamide side chain .

Structural Analysis

The 1,2,4-thiadiazole core contributes to the compound’s aromaticity and electronic properties, enabling π-π stacking interactions with biological targets. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors. The furan-2-carboxamide moiety adds hydrogen-bonding capabilities, critical for target engagement .

Table 1: Structural Comparison with Analogous Compounds

CompoundCore HeterocycleSubstituentsMolecular Weight (g/mol)
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide1,2,4-Thiadiazole4-Fluorophenyl, furan-2-carboxamide298.27
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide 1,3,4-ThiadiazoleSulfamoyl, furan-2-carboxamide274.30
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide1,2,5-Oxadiazole4-Fluorophenyl, furan-2-carboxamide283.25

Synthesis and Optimization

While no direct synthetic protocol for N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is documented, analogous 1,2,4-thiadiazoles are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of the Thiadiazole Core: Reaction of a thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions .

  • Introduction of the 4-Fluorophenyl Group: Electrophilic substitution or cross-coupling reactions at the 3-position.

  • Furan-2-carboxamide Attachment: Amide coupling between a furan-2-carboxylic acid derivative and the thiadiazole amine .

Microwave-assisted synthesis, as demonstrated for related thiadiazoles , could enhance reaction efficiency, reducing time and improving yields compared to conventional heating.

Biological Activities and Mechanisms

Antimicrobial Properties

Oxadiazole and thiadiazole derivatives are known for broad-spectrum antimicrobial activity. The fluorophenyl group’s electronegativity may disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase.

Pharmacological Properties

Solubility and Bioavailability

The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The furan oxygen and amide groups may improve solubility in polar solvents .

Metabolic Stability

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a VEGFR-2 inhibitor, this compound could suppress angiogenesis in solid tumors .

  • Infectious Diseases: Potential use against multidrug-resistant bacteria or fungi.

Material Science

The conjugated system of the thiadiazole and furan rings may confer semiconducting properties, applicable in organic electronics.

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